molecular formula C26H20N2O8 B11149391 [3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate

[3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B11149391
M. Wt: 488.4 g/mol
InChI Key: SOBPHIVGPDBYGW-UHFFFAOYSA-N
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Description

[3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate: is a complex organic compound that features a chromenone core with a nitrophenyl group and a phenylmethoxycarbonylamino propanoate side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common route starts with the preparation of the chromenone core, followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves the coupling of the chromenone derivative with the phenylmethoxycarbonylamino propanoate moiety under specific conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated chromenone derivatives.

Scientific Research Applications

[3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the chromenone core.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of [3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, disrupting cellular processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that induce cellular damage. The phenylmethoxycarbonylamino propanoate side chain can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of the chromenone core with the nitrophenyl and phenylmethoxycarbonylamino propanoate groups makes [3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate unique in its structural complexity and potential applications.

Properties

Molecular Formula

C26H20N2O8

Molecular Weight

488.4 g/mol

IUPAC Name

[3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C26H20N2O8/c29-24(12-13-27-26(31)35-15-17-4-2-1-3-5-17)36-20-10-11-21-23(14-20)34-16-22(25(21)30)18-6-8-19(9-7-18)28(32)33/h1-11,14,16H,12-13,15H2,(H,27,31)

InChI Key

SOBPHIVGPDBYGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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